N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including methoxy, dimethylphenyl, and tetrazolyl groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: Starting from a suitable precursor, the tetrazole ring can be synthesized through cyclization reactions involving azides and nitriles under acidic or basic conditions.
Attachment of the Sulfanyl Group: The tetrazole intermediate can then be reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves coupling the sulfanyl-tetrazole intermediate with 2,4-dimethoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if any) can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might:
Interact with Enzymes: Inhibit or activate specific enzymes by binding to their active sites.
Modulate Receptors: Bind to cellular receptors and modulate their activity.
Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
- Structural Features : The presence of both methoxy and tetrazole groups in the same molecule.
- Biological Activity : Unique pharmacological properties compared to other acetamides.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-5-6-14(9-13(12)2)24-19(21-22-23-24)28-11-18(25)20-16-8-7-15(26-3)10-17(16)27-4/h5-10H,11H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHADXPSUHUGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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